

Summary of Ertugliflozin Degradation Products and Analytical Parameters

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Compound Focus: Ertugliflozin

CAS No.: 1210344-57-2

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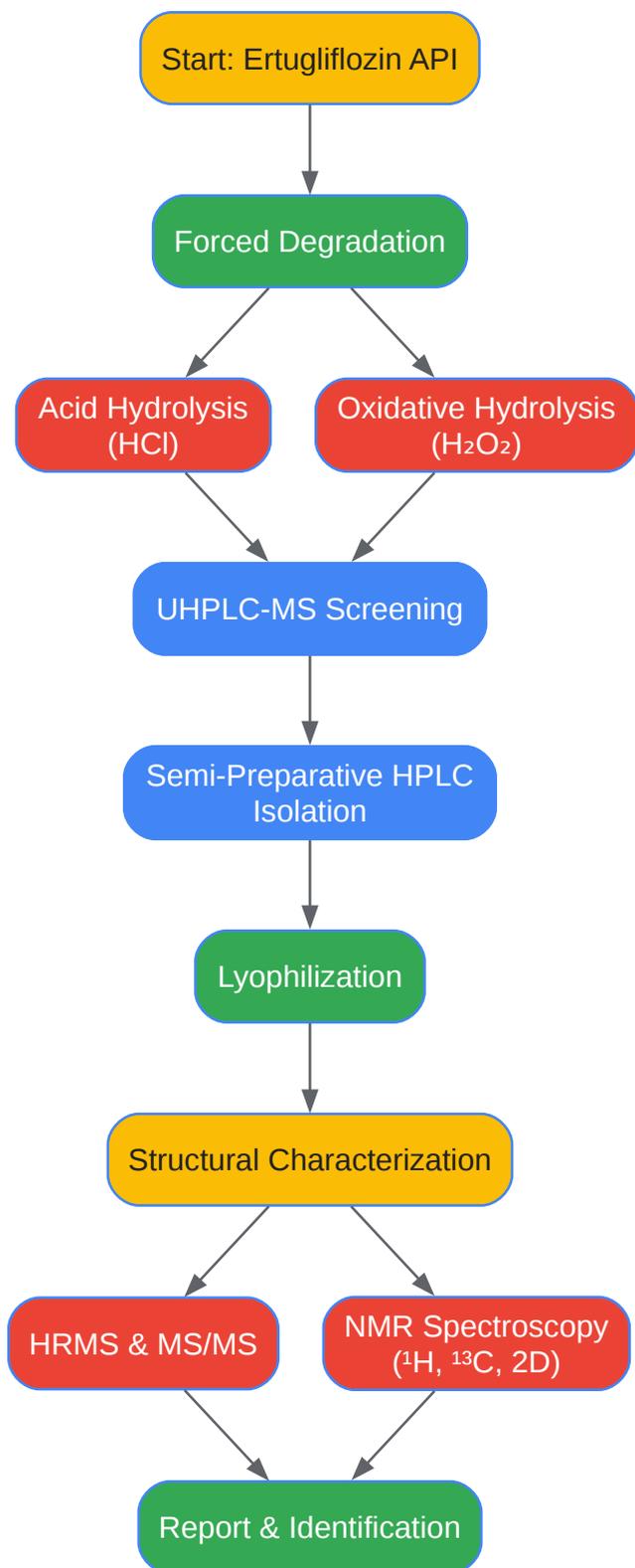
Compound	Formula	Molecular Weight	m/z Calculated	m/z Observed	Mass Error (ppm)	Formation Condition	Key Fragments (m/z)
Ertugliflozin (API)	C ₂₂ H ₂₅ ClO ₇	436.13	437.1367	437.1350	-2.58	N/A	273, 207, 135, 107
Degradation Product 1 (DP-1)	C ₂₅ H ₃₀ ClNO ₈	508.17	508.1738	508.1724	-1.77	Acid Hydrolysis	383, 341, 285, 225, 207, 147
Degradation Product 2 (DP-2)	C ₂₁ H ₁₉ ClO ₄	370.83	371.1050	371.1037	-2.05	Acid Hydrolysis	207, 153
Degradation Product 3 (DP-3)	C ₂₃ H ₂₁ ClO ₅	412.86	413.1156	413.1139	-2.82	Acid Hydrolysis	353, 247, 233, 153
Degradation Product 4 (DP-4)	C ₂₁ H ₁₈ Cl ₂ O ₃	389.27	389.0711	389.0694	-2.95	Acid Hydrolysis	353, 267, 233, 153
Degradation Product 5 (DP-5)	C ₂₀ H ₂₁ ClO ₇	408.83	409.1054	409.1037	-2.92	Oxidative Hydrolysis	245, 207, 107

Introduction

Ertugliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for managing Type 2 diabetes mellitus, marketed under brand names such as Steglatro, Steglujan, and Segluromet [1] [2]. Ensuring the safety and efficacy of pharmaceutical products requires comprehensive identification and characterization of impurity profiles. Forced degradation studies conducted per ICH guidelines revealed that **Ertugliflozin** is susceptible to degradation under acidic and oxidative conditions, leading to several novel impurities [3] [1]. This application note details a robust protocol for the semi-preparative HPLC isolation and subsequent structural characterization of these degradation products, providing a critical resource for pharmaceutical analysis and quality control.

Experimental Workflow for Impurity Isolation and Characterization

The complete process, from stress degradation to structural elucidation, follows a streamlined workflow to ensure efficient isolation and definitive identification of novel impurities.



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Materials and Methods

Reagents and Chemicals

- **Ertugliflozin Active Pharmaceutical Ingredient (API):** Gift sample from pharmaceutical industry [3] [1].
- **Reagents:** Hydrochloric acid (HCl, for acid hydrolysis), hydrogen peroxide (H₂O₂, 30% for oxidative hydrolysis), all analytical grades [3] [1].
- **HPLC Solvents:** Acetonitrile (HPLC grade), water (HPLC grade from Milli-Q system), formic acid (LCMS grade) [3].
- **NMR Solvent:** Dimethylsulfoxide-d₆ (DMSO-d₆, NMR grade) [3] [1].

Instrumentation

- **Semi-Preparative HPLC System:** Waters system comprising Binary Module 2545 Pump, 2489 Dual UV Detector, 2707 Sample Manager, and Auto Fraction Collector-III [3].
- **Analytical UHPLC-MS:** Waters Acquity UHPLC with SQD2 Mass Detector and PDA [3] [1].
- **High-Resolution Mass Spectrometry (HRMS):** Thermo Q Exactive Orbitrap MS with Dionex Ultimate 3000 UHPLC front-end [3] [1].
- **NMR Spectroscopy:** Bruker Avance Neo 400 MHz spectrometer equipped with a 5 mm BBO probe [3] [1].
- **Software:** ChromScope-2.1 for preparative HPLC, MassLynx 4.2 for UHPLC-MS, X-Calibur for HRMS, and TopSpin 4.09 for NMR [3] [1].

Detailed Experimental Protocols

Protocol 1: Forced Degradation of Ertugliflozin

Forced degradation is performed to generate impurities in sufficient quantities for isolation [3] [1] [4].

- **Acid Hydrolysis:** Treat **Ertugliflozin** API with 2 N HCl. Reflux the solution for 30 minutes at 60 ± 2°C. Neutralize the mixture using a saturated ammonium carbonate solution post-degradation [3] [1].
- **Oxidative Hydrolysis:** Treat **Ertugliflozin** API with 20% v/v H₂O₂. Reflux the solution for 30 minutes at 60 ± 2°C [4].
- **Work-up:** After degradation, evaporate the solutions to dryness or lyophilize to obtain solid residues. Reconstitute the solid residue in a minimal volume of the semi-preparative HPLC mobile phase for purification [1].

Protocol 2: Analytical Screening UHPLC-MS Method

This rapid method confirms the formation of degradation products before large-scale isolation [3] [1].

- **Column:** Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 μ m).
- **Mobile Phase:** A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
- **Gradient Program:** | Time (min) | % B | | :--- | :--- | | 0.0 | 3 | | 0.5 | 3 | | 2.5 | 98 | | 3.5 | 98 | | 3.6 | 3 | | 4.0 | 3 |
- **Flow Rate:** 0.4 mL/min
- **Column Temperature:** 35 $^{\circ}$ C
- **Injection Volume:** 0.5 μ L
- **Detection:** PDA detector and Mass Spectrometer with ESI source in dual polarity mode.
- **MS Parameters:** Scan range: 100-1200 Da; Desolvation temperature: 350 $^{\circ}$ C [3] [1].

Protocol 3: Semi-Preparative HPLC Isolation

This is the core protocol for isolating individual impurities from the degradation mixture [3] [1].

- **Column:** In-house packed Luna C18 (150 x 25 mm, 5 μ m).
- **Mobile Phase:** Optimized based on analytical screening. A mixture of water and acetonitrile, potentially with modifiers like formic acid, is typically used.
- **Detection:** UV detection at a wavelength suitable for **Ertugliflozin** and its impurities (e.g., 224 nm or 260 nm) [4] [5].
- **Isolation Procedure:**
 - Inject the reconstituted degradation mixture onto the semi-preparative column.
 - Run an appropriate gradient method to achieve baseline separation of the target impurity peaks.
 - Monitor the eluent using the UV detector.
 - Trigger the auto fraction collector to collect the eluent corresponding to the retention time of each target impurity into separate vessels.
- **Post-Isolation:** Pool fractions containing the same impurity from multiple injections. Evaporate the organic solvent under a gentle stream of nitrogen or vacuum. Lyophilize the aqueous residue to obtain the purified impurity as a solid powder [1].

Protocol 4: Structural Characterization of Isolated Impurities

4.1. High-Resolution Mass Spectrometry (HRMS)

- **Instrument:** Thermo Q Exactive Orbitrap MS with ESI source [3] [1].

- **Key Parameters:** Spray Voltage: 3.5 kV; Capillary Temperature: 270°C; Sheath Gas Flow Rate: 53; Aux Gas Heater Temperature: 440°C [3].
- **Procedure:** Infuse the purified impurity dissolved in a suitable solvent (e.g., acetonitrile). Acquire full-scan MS data to determine the accurate mass and isotopic pattern. Perform MS/MS fragmentation to obtain structural information. Compare the observed accurate mass and formula with theoretical values [3].

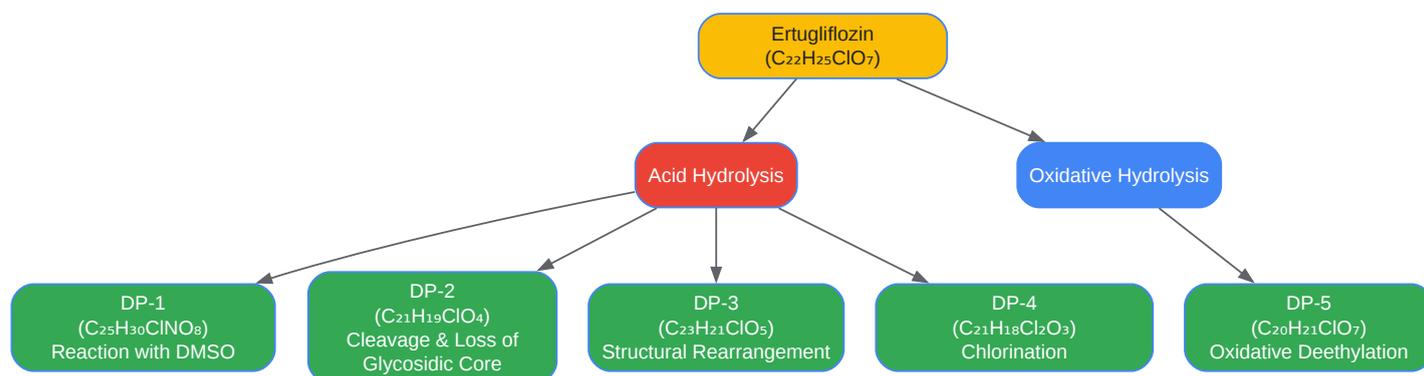
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrument:** Bruker Avance Neo 400 MHz spectrometer [3] [1].
- **Solvent:** DMSO-d₆ [3] [1].
- **Experiments:**
 - **¹H NMR:** Provides information on the number, type, and environment of hydrogen atoms.
 - **¹³C NMR:** Provides information on the carbon skeleton of the molecule.
 - **2D NMR:** Experiments like COSY, HSQC, and HMBC are crucial for establishing atomic connectivity and assigning the complete structure [3] [1].
- **Procedure:** Dissolve ~5-10 mg of the purified, lyophilized impurity in 0.6 mL of DMSO-d₆. Acquire 1D and 2D NMR spectra. Use TMS (0 ppm for ¹H) or the DMSO-d₆ signal (39.5 ppm for ¹³C) as an internal reference. Analyze spectral data to piece together the molecular structure [3] [1].

Results and Discussion

Degradation Pathway Analysis

The structural data from HRMS and NMR revealed specific degradation pathways for **Ertugliflozin** [3] [1].



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- **Acidic Conditions:** Led to four distinct degradation products (DP-1 to DP-4). DP-1 is particularly interesting as it was identified as a reaction product with dimethyl sulfoxide (DMSO), a solvent used in the degradation study, highlighting the importance of considering solvent interactions during stress testing [3].
- **Oxidative Conditions:** Produced one main degradation product, DP-5, which is proposed to be an oxidative deethylation product [3].

Critical Method Parameters and Troubleshooting

Step	Critical Parameter	Recommendation	Common Issue & Solution
Forced Degradation	Acid Concentration & Temperature	Use 2N HCl at 60°C for 30 min [4].	Excessive degradation: Reduce reaction time or temperature.
Analytical Screening	Column Chemistry & Gradient	Use UPLC BEH C18 with fast organic gradient [3].	Poor peak resolution: Optimize gradient slope or use ammonium salts instead of formic acid.
Semi-Prep Isolation	Column Loading & Flow Rate	Use 5µm C18 column; optimize load for resolution [1].	Peak Tailing: Add 0.1% TFA to mobile phase as an ion-pairing agent.
Fraction Handling	Sample Work-up	Lyophilize fractions immediately post-collection [1].	Impurity Instability: Keep fractions cold and dark; analyze immediately after isolation.

Conclusion

The integrated application of forced degradation, semi-preparative HPLC, and advanced spectroscopic techniques provides a powerful strategy for the systematic identification and characterization of process-related and degradation-related impurities in pharmaceutical substances. The protocols detailed herein enabled the successful isolation and structural elucidation of five novel degradation products of **Ertugliflozin**, which had not been previously reported [3] [1]. The semi-preparative method, coupled with a fast UHPLC-MS screen, offers an efficient framework for impurity profiling. The structural insights gained are invaluable for validating analytical methods, understanding degradation pathways, and ensuring the quality and shelf-life of the drug product throughout its lifecycle.

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